Home > Products > Screening Compounds P85596 > Antibiotic LIQ 4
Antibiotic LIQ 4 - 99745-71-8

Antibiotic LIQ 4

Catalog Number: EVT-1552574
CAS Number: 99745-71-8
Molecular Formula: C30H31N5O6
Molecular Weight: 557.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Antibiotic LIQ 4 involves several advanced methodologies aimed at enhancing its antibacterial properties. One prominent method includes structure-based drug design, which utilizes computational techniques to predict how modifications to the ciprofloxacin structure can improve binding affinity to bacterial targets. This approach allows for the systematic exploration of various chemical modifications .

Technical details of the synthesis may involve:

  • Modular Synthesis: This technique enables the combination of different chemical building blocks to create diverse antibiotic structures. For Antibiotic LIQ 4, this might involve forming ester bonds or other linkages between functional groups to enhance activity against specific bacterial strains .
  • Analytical Techniques: Characterization of the synthesized compound typically employs high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm structural integrity and purity .
Molecular Structure Analysis

The molecular structure of Antibiotic LIQ 4 is derived from ciprofloxacin, with specific modifications aimed at improving its antibacterial efficacy. The core structure retains the bicyclic system characteristic of fluoroquinolones, which is crucial for its biological activity.

  • Molecular Formula: The exact molecular formula may vary based on specific modifications but generally aligns with that of ciprofloxacin (C17H18FN3O3).
  • Structural Data: The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling techniques to understand its interactions with target enzymes like DNA gyrase and topoisomerase IV .
Chemical Reactions Analysis

Antibiotic LIQ 4 undergoes several critical chemical reactions that contribute to its antibacterial activity:

  • Inhibition of Topoisomerases: The primary reaction involves binding to topoisomerases II and IV, leading to the stabilization of DNA-enzyme complexes that prevent DNA replication. This results in bacterial cell death due to disrupted DNA synthesis .
  • Chemical Stability: Studies often evaluate the stability of Antibiotic LIQ 4 under various pH and temperature conditions, as these factors can influence its efficacy and shelf life.

Technical details regarding these reactions typically involve kinetic studies that measure inhibition rates and binding affinities using assays designed for enzyme activity.

Mechanism of Action

The mechanism by which Antibiotic LIQ 4 exerts its antibacterial effects primarily involves:

  1. Targeting Topoisomerases: The compound selectively binds to bacterial topoisomerases II (DNA gyrase) and IV, inhibiting their function. This inhibition prevents the relaxation necessary for DNA replication, leading to increased DNA supercoiling and ultimately cell death.
  2. Resistance Mechanisms: Research indicates that modifications in Antibiotic LIQ 4 reduce the likelihood of developing resistance compared to earlier fluoroquinolones by altering binding sites or enhancing affinity for target enzymes .

Data supporting this mechanism include minimum inhibitory concentration (MIC) values demonstrating effective bacterial growth inhibition at low concentrations.

Physical and Chemical Properties Analysis

Antibiotic LIQ 4 exhibits several notable physical and chemical properties:

  • Physical State: Typically exists as a solid form at room temperature.
  • Solubility: Soluble in common organic solvents such as methanol and dimethyl sulfoxide, with variable solubility in water depending on pH.
  • Stability Profile: Stability assessments indicate that it maintains activity over a range of temperatures but may degrade under extreme pH conditions or prolonged exposure to light.

Relevant data from physicochemical characterization studies often include melting point determination, solubility tests, and stability assessments under different environmental conditions .

Applications

Antibiotic LIQ 4 has promising applications in various scientific fields:

  • Clinical Use: As an antibacterial agent, it is primarily intended for treating infections caused by both Gram-positive and Gram-negative bacteria. Its enhanced efficacy against resistant strains makes it a valuable addition to current antibiotic therapies.
  • Research Applications: The compound serves as a tool in microbiological studies aimed at understanding bacterial resistance mechanisms and developing new therapeutic strategies against resistant pathogens.
  • Veterinary Medicine: Given its effectiveness against a broad spectrum of bacteria, it may also find applications in veterinary settings for treating infections in livestock or companion animals .
Introduction to Antibiotic LIQ 4

Historical Context of Antibiotic Discovery and the Emergence of Novel Antimicrobial Agents

The golden age of antibiotic discovery (1940s–1960s) yielded most major classes of antimicrobial agents through platforms like Selman Waksman’s systematic screening of soil microorganisms and semi-synthetic modification of natural compounds [4] [7]. However, the discovery pipeline stagnated in subsequent decades, with no structurally novel antibiotic classes commercialized between 1987 (daptomycin) and the early 2000s [7] [9]. This void coincided with alarming rises in antimicrobial resistance (AMR), particularly among Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [3] [8]. The resurgence of interest in bacteriocins—ribosomally synthesized antimicrobial peptides produced by bacteria—represents a paradigm shift in antibiotic discovery. These compounds, including LIQ 4, offer mechanisms distinct from conventional antibiotics and potentially lower resistance selection pressures [4] [5].

Table 1: Antibiotic Discovery Platforms and Their Outputs

Discovery PlatformTime PeriodKey ExamplesLimitations
Natural Product Screening1940s–1960sPenicillin, StreptomycinHigh rediscovery rates
Semi-synthetic Modification1960s–1980sAmpicillin, CefazolinLimited structural diversity
Genomics/Target-based Design1990s–2000sNone approvedPoor cellular penetration of lead compounds
Bacteriocin Exploration2000s–presentLIQ 4, Nisin, AS-48Production scalability challenges

1.2 Streptococcus faecalis var. liquefaciens K4 as a Source of Bacteriocin-like Inhibitory Substances

LIQ 4 is an antibacterial substance produced by Streptococcus faecalis var. liquefaciens strain K4 (reclassified as Enterococcus faecalis). It belongs to the bacteriocin-like inhibitory substances (BLIS), characterized by its narrow-spectrum activity against closely related Gram-positive bacteria [2] [5]. Key aspects of its discovery and isolation include:

  • Production and Isolation: LIQ 4 is secreted extracellularly but also exists in cell-associated form. Initial purification employed hydrophobic interaction chromatography (Servachrome XAD-2, octyl-Sepharose CL-4B), gel filtration (Sephadex LH 60, Sephacryl S-200), and reversed-phase HPLC. The final product revealed seven closely related fluorescent compounds [2].
  • Physicochemical Properties:
  • Molecular weight: <2,000 Da (determined by Amicon ultrafiltration)
  • Composition: Contains aspartate and lysine residues (identified via acid hydrolysis)
  • Stability: Retains activity after 30 min at 80°C and at pH 2.0, but is inactivated above pH 8.0 and by proteolytic enzymes (though activity restores upon heating) [2].
  • Structural Features: The active component fluoresces under UV light and stains yellow with ninhydrin, suggesting a peptide-like structure with modified amino acids or cyclic topology [2].

Table 2: Physicochemical and Production Characteristics of LIQ 4

PropertyCharacteristicMethod of Determination
Molecular Weight< 2,000 DaAmicon ultrafiltration
Thermal StabilityStable at 80°C for 30 minTemperature incubation assay
pH StabilityStable at pH 2.0; labile above pH 8.0pH exposure assays
Enzymatic SensitivityInactivated by proteases; restored by heatEnzyme treatment & reactivation test
Amino Acid CompositionAspartate, LysineAcid hydrolysis & chromatography
Purification ChallengesContaminating peptides adsorbing to LIQ 4Repeated reversed-phase HPLC

LIQ 4 in the Context of Antimicrobial Resistance and Gram-Positive Pathogen Targeting

Targeting Priority Pathogens

LIQ 4 exhibits potent inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus, Listeria monocytogenes, and other Streptococcus species, but minimal activity against Gram-negatives [2] [5]. This specificity aligns with critical WHO priority pathogens:

  • MRSA: Resistance mediated by PBP2a (mecA gene) renders β-lactams ineffective [8]. LIQ 4’s non-β-lactam mechanism bypasses this.
  • VRE: Vancomycin resistance (vanA/vanB genes) alters cell wall precursors [8]. LIQ 4’s cell wall targeting may remain effective.
  • Listeria: Intrinsic resistance to cephalosporins requires alternative agents [5].

Mechanism and Resistance Synergy

LIQ 4’s cationic nature (due to lysine residues) facilitates electrostatic interactions with anionic bacterial cell walls [2]. This disrupts membrane integrity, analogous to other cationic antimicrobial peptides [10]. Its synergy with conventional antibiotics offers clinical relevance:

  • Combination Potential: Systematic analyses show that bacteriocin-antibiotic combinations can overcome intrinsic resistance barriers in Gram-positives (e.g., cell surface charge modifications) [6] [10].
  • Resistance Mitigation: Multi-armed antibiotics combining bacteriocins with cell-wall inhibitors demonstrate lower resistance frequencies than monotherapies [10].
  • Food Safety Applications: LIQ 4-producing strains inhibit Listeria in dairy fermentations, showcasing utility beyond clinical settings [5].

Table 3: Proposed Mechanism and Resistance Advantages of LIQ 4

FeatureMechanistic BasisAdvantage in AMR Context
Cationic Surface ActivityElectrostatic interaction with teichoic acidsBypasses PBP2a-mediated β-lactam resistance
Low Molecular WeightEnhanced diffusion through cell wallEvades porin-mediated exclusion in Gram-negatives
ThermostabilityRetains activity post-pasteurizationSuitable for industrial applications
Synergy with β-LactamsCell wall priming enhances β-lactam penetrationRestores efficacy against MRSA/VRE

Properties

CAS Number

99745-71-8

Product Name

Antibiotic LIQ 4

IUPAC Name

1-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-2,3,4-triol

Molecular Formula

C30H31N5O6

Molecular Weight

557.6 g/mol

InChI

InChI=1S/C30H31N5O6/c1-13-15-5-3-4-6-16(15)14(2)22-17(13)7-8-18-23(22)24(27(39)28(40)26(18)38)34-29-25-30(32-11-31-29)35(12-33-25)21-9-19(37)20(10-36)41-21/h3-8,11-12,19-21,24,26-28,36-40H,9-10H2,1-2H3,(H,31,32,34)/t19-,20+,21+,24?,26?,27?,28?/m0/s1

InChI Key

MCZONDZGROJBST-OHSAYFRASA-N

SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C(C3O)O)O)NC5=C6C(=NC=N5)N(C=N6)C7CC(C(O7)CO)O

Synonyms

LIQ 4
LIQ-4
LIQ4

Canonical SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C(C3O)O)O)NC5=C6C(=NC=N5)N(C=N6)C7CC(C(O7)CO)O

Isomeric SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C(C3O)O)O)NC5=C6C(=NC=N5)N(C=N6)[C@H]7C[C@@H]([C@H](O7)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.